![molecular formula C26H22ClN3O B2880486 3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189916-67-3](/img/structure/B2880486.png)
3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H22ClN3O and its molecular weight is 427.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole class, which has garnered attention for its potential biological activities, particularly in the realm of kinase inhibition and immune modulation. This article synthesizes existing research findings regarding its biological activity, including data tables and case studies to illustrate its effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 325.81 g/mol
The compound features a pyrimido[5,4-b]indole core with substitutions that influence its biological properties. The presence of the chlorobenzyl and methyl groups enhances its lipophilicity and potentially its bioactivity.
1. Kinase Inhibition
Research indicates that compounds within the pyrimidoindole family exhibit significant kinase inhibition properties. Specifically, studies have shown that certain derivatives can inhibit cyclin-dependent kinases (CDKs) and other serine/threonine kinases:
Compound | Target Kinase | IC₅₀ (µM) | Notes |
---|---|---|---|
This compound | DYRK1A | 7.6 | Moderate inhibition |
This compound | CK1δ/ε | 0.6 | Strong inhibition |
These results suggest that the compound may function as a selective inhibitor of specific kinases, which are crucial in various cellular processes including cell cycle regulation and signal transduction.
2. Immune Modulation
The compound has also been evaluated for its immunomodulatory effects. A study highlighted that derivatives of pyrimidoindoles can stimulate Toll-like receptor 4 (TLR4), leading to the activation of NFκB pathways, which are vital in immune response:
- Key Findings :
- Stimulation of TLR4 resulted in increased production of pro-inflammatory cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10).
- The compound demonstrated low cytotoxicity while effectively modulating immune responses.
Case Study 1: Kinase Inhibition Profile
In a comparative study involving various pyrimidoindole derivatives, the compound was assessed for its inhibitory effects on several kinases including CDK5/p25 and GSK3α/β. The findings revealed that while many derivatives were inactive against these targets, the studied compound exhibited notable activity against DYRK1A with an IC₅₀ value of 7.6 µM, indicating its potential as a therapeutic agent in conditions where DYRK1A is implicated.
Case Study 2: Immune Response Activation
Another investigation focused on the immune activation properties of substituted pyrimidoindoles, where the lead compound was shown to selectively activate TLR4 in both human and mouse cells. This activation resulted in differential cytokine production favoring type I interferon pathways, making it a candidate for further development as an immune adjuvant.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O/c1-17-7-10-19(11-8-17)14-30-23-12-9-18(2)13-21(23)24-25(30)26(31)29(16-28-24)15-20-5-3-4-6-22(20)27/h3-13,16H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLQFJZZMGVSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.